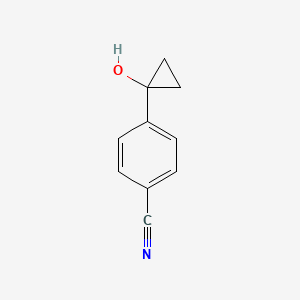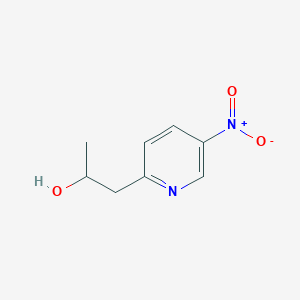
1-(5-Nitropyridin-2-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Nitropyridin-2-yl)propan-2-ol is an organic compound that belongs to the class of nitropyridines It is characterized by a nitro group attached to the pyridine ring and a propanol group at the second position
Métodos De Preparación
The synthesis of 1-(5-Nitropyridin-2-yl)propan-2-ol can be achieved through several synthetic routesThe reaction conditions typically include the use of nitrating agents such as nitric acid or nitrogen dioxide in the presence of a solvent like acetic acid . Industrial production methods may involve large-scale nitration processes followed by purification steps to obtain the desired compound in high yield and purity.
Análisis De Reacciones Químicas
1-(5-Nitropyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon, leading to the formation of amino derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1-(5-Nitropyridin-2-yl)propan-2-ol has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including potential anticancer agents.
Materials Science: The compound is used in the development of advanced materials, such as polymers and nanocomposites.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving nitroaromatic compounds.
Mecanismo De Acción
The mechanism of action of 1-(5-Nitropyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative stress and affecting various signaling pathways . The compound’s ability to modulate these pathways makes it a valuable tool in studying oxidative stress-related diseases.
Comparación Con Compuestos Similares
1-(5-Nitropyridin-2-yl)propan-2-ol can be compared with other nitropyridine derivatives, such as:
5-Nitropyridin-2-ol: Similar in structure but lacks the propanol group, making it less versatile in certain applications.
3-Nitropyridine: Differing in the position of the nitro group, which affects its reactivity and applications.
2-Methyl-5-nitropyridine: Contains a methyl group instead of a propanol group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of the nitro and propanol groups, providing a balance of reactivity and stability that is advantageous in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H10N2O3 |
|---|---|
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
1-(5-nitropyridin-2-yl)propan-2-ol |
InChI |
InChI=1S/C8H10N2O3/c1-6(11)4-7-2-3-8(5-9-7)10(12)13/h2-3,5-6,11H,4H2,1H3 |
Clave InChI |
JZGWVFALZMOUCJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=NC=C(C=C1)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


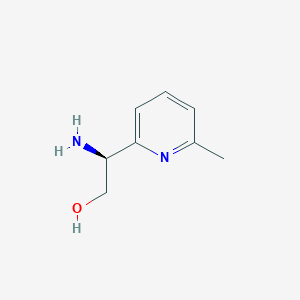
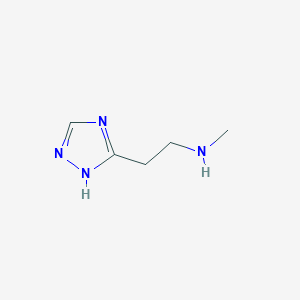
![5-Chloro-2-({[2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-5-yl]methyl}sulfanyl)-1,3-benzoxazole](/img/structure/B13559253.png)

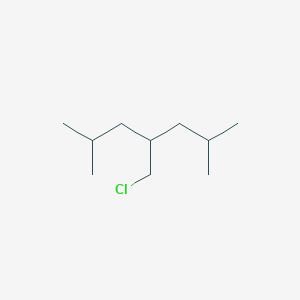

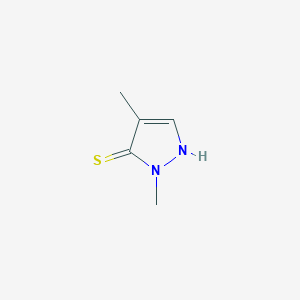


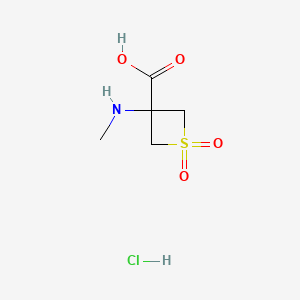
methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13559305.png)
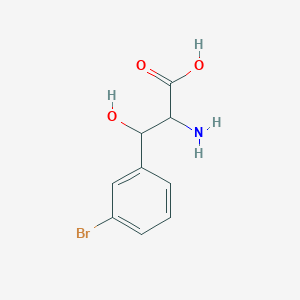
![6-Chloro-8-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13559321.png)
